6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole
Description
The compound “6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole” features a 1,3-benzothiazole core linked via a carbonyl group to a piperidine ring substituted with a 4,6-dimethylpyrimidin-2-yloxy moiety. Benzothiazoles are heterocyclic systems known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Structural characterization of such compounds often relies on crystallographic tools like SHELX, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-12-8-13(2)22-19(21-12)25-15-4-3-7-23(10-15)18(24)14-5-6-16-17(9-14)26-11-20-16/h5-6,8-9,11,15H,3-4,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNSXVBTJKCWFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-5-carboxybenzenethiol
The benzothiazole core is synthesized via cyclization of 2-amino-5-carboxybenzenethiol (I ) using carbon disulfide (CS₂) in basic conditions (Scheme 1).
$$
\text{2-Amino-5-carboxybenzenethiol} + \text{CS}2 \xrightarrow{\text{NaOH, H}2\text{O}} \text{1,3-Benzothiazole-6-carboxylic acid} \quad (\text{Yield: 78–85\%})
$$
Key conditions :
- Reflux in aqueous NaOH (2 h).
- Acidification with HCl to precipitate the product.
Alternative Route: Ullmann-Type Coupling
For higher functional group tolerance, a palladium-catalyzed coupling of 2-bromo-5-carboxybenzene with thiourea forms the benzothiazole ring.
Functionalization of Piperidine with the Pyrimidinyloxy Group
Synthesis of 4,6-Dimethylpyrimidin-2-ol
4,6-Dimethylpyrimidin-2-ol (II ) is prepared via cyclocondensation of acetylacetone with guanidine hydrochloride (Scheme 2):
$$
\text{Acetylacetone} + \text{Guanidine HCl} \xrightarrow{\text{EtOH, Δ}} \text{4,6-Dimethylpyrimidin-2-ol} \quad (\text{Yield: 65\%})
$$
Characterization :
Etherification of Piperidine
3-Hydroxypiperidine (III ) is converted to 3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine (IV ) via nucleophilic substitution (Scheme 3):
$$
\text{3-Hydroxypiperidine} + \text{4,6-Dimethylpyrimidin-2-ol} \xrightarrow{\text{K₂CO₃, DMF}} \text{IV} \quad (\text{Yield: 58\%})
$$
Optimization notes :
Amide Bond Formation: Coupling Benzothiazole and Piperidine
Carboxylic Acid Activation
1,3-Benzothiazole-6-carboxylic acid (V ) is activated using 1,1'-carbonyldiimidazole (CDI) to form the imidazolide intermediate (Scheme 4):
$$
\text{V} + \text{CDI} \xrightarrow{\text{THF, rt}} \text{Imidazolide intermediate} \quad (\text{Yield: 92\%})
$$
Reaction with Piperidine Derivative
The imidazolide reacts with 3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine (IV ) to yield the target compound (Scheme 4):
$$
\text{Imidazolide} + \text{IV} \xrightarrow{\text{THF, rt}} \text{Target compound} \quad (\text{Yield: 75\%})
$$
Alternative coupling agents :
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| CDI-mediated coupling | CDI, THF | 75% | 98% |
| EDCl/HOBt coupling | EDCl, HOBt, DMF | 73% | 97% |
| Acid chloride coupling | SOCl₂, Et₃N | 68% | 95% |
Key observations :
- CDI offers superior yields and milder conditions.
- Acid chloride route requires stringent anhydrous conditions.
Challenges and Optimization Strategies
Steric Hindrance in Piperidine Functionalization
Bulky substituents on piperidine reduce reactivity. Solutions include:
Purification of Hydrophobic Intermediates
Reverse-phase chromatography (C18 column) resolves solubility issues.
Chemical Reactions Analysis
6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, resulting in the formation of substituted benzothiazole derivatives
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., zinc oxide nanoparticles), and specific reaction temperatures and times to optimize product yield and purity .
Scientific Research Applications
Structural Overview
This compound features a complex structure that includes a benzothiazole moiety linked to a piperidine and a pyrimidine derivative. The molecular formula is with a molecular weight of approximately 343.38 g/mol. Its unique structure positions it favorably for interactions with biological targets, making it a candidate for various pharmacological studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The incorporation of piperidine and pyrimidine groups in the structure enhances its bioactivity. For instance:
- Mechanism of Action : Benzothiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the piperidine moiety may enhance binding affinity to specific receptors involved in cancer progression.
- Case Studies : A study assessing similar benzothiazole-piperazine hybrids demonstrated moderate to potent activity against several cancer cell lines (e.g., MCF7, HCT116) . These findings suggest that the compound could be effective against breast and colon cancers.
Antimicrobial Properties
The compound's structural features also suggest potential antimicrobial activities:
- Pharmacological Profile : Benzothiazoles are known for their broad-spectrum antimicrobial properties. The addition of the piperidine and pyrimidine components may enhance these effects, making the compound a candidate for further investigation as an antimicrobial agent.
- Research Findings : Research indicates that similar compounds exhibit significant activity against various pathogens, including bacteria and fungi . This opens avenues for developing new antibiotics or antifungal agents.
Drug Design and Development
Given its diverse biological activities, 6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole can serve as a lead compound in drug design:
- Structure-Activity Relationship (SAR) : Studies on SAR have shown that modifications to the benzothiazole and piperidine components can significantly alter biological activity . This insight is crucial for optimizing drug candidates.
- Computational Modeling : In silico studies using molecular docking techniques have been employed to predict how this compound interacts with target proteins involved in disease pathways . Such approaches facilitate the rational design of more effective derivatives.
Mechanism of Action
The mechanism of action of 6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, it inhibits the activity of cyclooxygenases (COX-1 and COX-2) by binding to their active sites, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and disrupting mitochondrial function . These molecular interactions contribute to its anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
2-(4-ethoxyphenyl)-1,3-benzothiazole : A simpler benzothiazole derivative lacking the piperidine-pyrimidine substituent but retaining the aromatic heterocyclic core .
((E)-1-(((4,6-dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol): Shares the 4,6-dimethylpyrimidine group but replaces benzothiazole with a naphthalenol scaffold, highlighting versatility in ligand design .
1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide : Features a pyrimidine-piperidine-carboxamide structure, emphasizing the role of nitrogen-rich heterocycles in medicinal chemistry .
Pharmacological and Chemical Properties
- Lipophilicity : The target compound’s piperidine-pyrimidine substituent reduces LogP compared to 2-(4-ethoxyphenyl)-1,3-benzothiazole, suggesting improved solubility .
- Bioactivity : The pyrimidine group in the target compound and its analogues may enhance metal-chelation properties, as seen in related ligands forming stable metallic chelates .
Research Findings
- Crystallography : SHELX-based refinement is critical for resolving the stereochemistry of piperidine and pyrimidine groups in such compounds .
- Chelation Potential: The 4,6-dimethylpyrimidine moiety in the target compound and its analogues (e.g., ’s ligand) demonstrates strong coordination with transition metals, suggesting applications in catalysis or metallodrugs .
- Bioisosterism : Tetrazole-containing analogues (e.g., compounds in ) highlight bioisosteric replacements to optimize metabolic stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of intermediates like the piperidine-oxy-pyrimidinyl moiety and benzothiazole-carbonyl core. Coupling these intermediates via amide or carbonyl linkages under reflux conditions with catalysts such as DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) is common. Optimization includes solvent selection (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric adjustments to minimize side products. Reaction progress can be monitored via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton and carbon environments, with DEPT-135 distinguishing CH, CH₂, and CH₃ groups.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, C-O-C at ~1200 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold) using reverse-phase C18 columns and UV detection.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s biological activity against microbial or cellular targets?
- Methodological Answer :
- Experimental Design : Use a randomized block design with split plots to account for variables like microbial strain variability or cell line differences. Include positive controls (e.g., known antibiotics) and negative controls (vehicle-only treatments).
- Assay Types :
- MIC (Minimum Inhibitory Concentration) : Broth microdilution for bacterial/fungal strains.
- Cytotoxicity Assays : MTT or XTT assays for mammalian cell lines.
- Replicates : Perform quadruplicate runs to ensure statistical significance (p < 0.05) .
Q. How can researchers address discrepancies in reported bioactivity or reactivity data across studies?
- Methodological Answer :
- Data Triangulation : Cross-validate results using multiple assays (e.g., enzymatic inhibition vs. whole-cell assays).
- Environmental Controls : Standardize pH, temperature, and solvent conditions (e.g., DMSO concentration ≤1% in cellular assays).
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to identify outliers and variability sources. Contradictions may arise from differences in microbial strains, assay protocols, or compound degradation during storage .
Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial enzymes or receptors). Validate poses with MD (molecular dynamics) simulations.
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., methyl groups on pyrimidine) with activity trends.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., LogP, bioavailability) .
Q. How can environmental stability and degradation pathways of this compound be systematically studied?
- Methodological Answer :
- Abiotic Degradation : Expose the compound to UV light, varying pH (3–10), and oxidizing agents (e.g., H₂O₂) to simulate environmental conditions. Monitor degradation via LC-MS.
- Biotic Degradation : Use soil or water microcosms to assess microbial breakdown. Metabolite identification via HRMS and isotopic labeling.
- Ecotoxicity Testing : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
